N-Methyl-N-(propan-2-yl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine
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Overview
Description
N-Methyl-N-(propan-2-yl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine is a complex organic compound that belongs to the class of pyridazines This compound is characterized by its unique structure, which includes a pyridazine ring fused with a pyridine ring, and a methyl and isopropyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(propan-2-yl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a pyridine derivative, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps such as recrystallization or chromatography to achieve high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(propan-2-yl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
N-Methyl-N-(propan-2-yl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methyl-N-(propan-2-yl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyridin-2-amine: A simpler analog with a pyridine ring and an amine group.
Pyridin-3-amine: Another analog with a different position of the amine group on the pyridine ring.
N-(Pyridin-2-yl)amides: Compounds with an amide group attached to the pyridine ring.
Uniqueness
N-Methyl-N-(propan-2-yl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine is unique due to its fused pyridazine-pyridine ring structure and the presence of both methyl and isopropyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C11H18N4 |
---|---|
Molecular Weight |
206.29 g/mol |
IUPAC Name |
N-methyl-N-propan-2-yl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine |
InChI |
InChI=1S/C11H18N4/c1-8(2)15(3)11-6-9-7-12-5-4-10(9)13-14-11/h6,8,12H,4-5,7H2,1-3H3 |
InChI Key |
HESMBMICEFVPOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)C1=NN=C2CCNCC2=C1 |
Origin of Product |
United States |
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